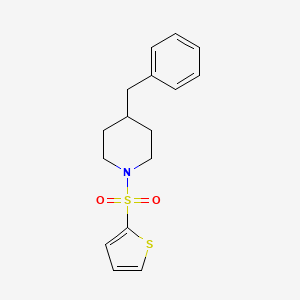

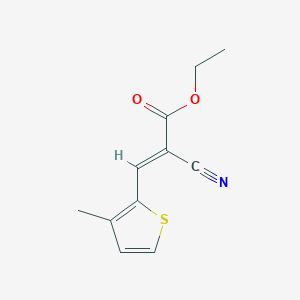

2-氰基-3-(3-甲基-2-噻吩基)丙烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate and related compounds can be synthesized through various chemical routes. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates, which share structural similarities, can be produced via a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, yielding good yields and showcasing the versatility of cyanoacrylate derivatives in synthesis (Arfaoui & Amri, 2009).

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate derivatives has been extensively studied using techniques such as X-ray crystallography and spectroscopy. For instance, the structure of similar ethyl 2-cyanoacrylate derivatives was determined, revealing a three-dimensional supramolecular network governed by various noncovalent interactions, which play a significant role in stabilizing molecular conformations and self-assembly processes (Matos et al., 2016).

Chemical Reactions and Properties

Ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate undergoes various chemical reactions, leveraging its cyano and ester functional groups. These reactions enable the synthesis of complex molecules and polymers. For example, the diradical polymerization of acrylonitrile initiated by related cyanoacrylate compounds demonstrates the reactivity and potential of these molecules in polymer science (Li et al., 1991).

Physical Properties Analysis

The physical properties of ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. The crystal growth and characterization of similar ethyl 2-cyanoacrylate compounds provide insights into their structural, optical, thermal, and electrical properties, which are essential for material science applications (Kotteswaran et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate, including its reactivity with various nucleophiles and its behavior in polymerization reactions, are pivotal for its use in synthetic chemistry and materials science. Studies on the modification of synthesis methods and investigation of properties for cyanoacrylates shed light on the adhesive properties and polymer behavior, which are significant for medical and industrial applications (Tseng et al., 1990).

科学研究应用

聚合工艺

活性自由基聚合: 有研究展示了在可见光下使用类似的硫代羰基硫化合物作为引发剂对丙烯酸丁酯进行活性自由基聚合,突出了此类体系在受控聚合物合成中的潜力,具有规则的分子量和窄分布。该工艺展示了2-氰基-3-(3-甲基-2-噻吩基)丙烯酸乙酯衍生物在促进高转化率和耐氧聚合反应中的相关性,这对于开发先进聚合物材料至关重要 (Li et al., 2017).

氰基丙烯酸烷基的阴离子聚合: 研究了包括类似于2-氰基-3-(3-甲基-2-噻吩基)丙烯酸乙酯的衍生物在内的各种氰基丙烯酸烷基的阴离子聚合,揭示了聚合能量学和机理。这项研究强调了局部化学硬度和范德华相互作用的重要性,为设计具有定制性能的基于氰基丙烯酸酯的聚合物奠定了基础 (Ablat et al., 2016).

光引发两性离子聚合: 探索了乙基氰基丙烯酸酯在光照下的反应性,证明了其由吡啶盐引发的聚合。此反应机理可以应用于2-氰基-3-(3-甲基-2-噻吩基)丙烯酸乙酯,表明其在开发用于制造具有特定最终用途应用的聚合物的新的光聚合策略中的用途 (Arsu et al., 1996).

材料科学与合成

多功能吡唑基取代吡啶的合成: 展示了化学通用性,2-氰基-3-(5-氯-1,3-二苯基吡唑-4-基)丙烯酸乙酯经历了反应,导致形成了新型吡唑基取代单环吡啶和吡唑并[5,4-b]吡啶。该工艺说明了2-氰基-3-(3-甲基-2-噻吩基)丙烯酸乙酯在合成复杂有机分子中的潜力,用于在制药和农用化学品中的潜在应用 (Latif et al., 2003).

超分子组装和晶体结构分析: 研究了密切相关的化合物2-氰基-3-((4-氟苯基)氨基)丙烯酸乙酯的 Z 异构体,研究了其超分子组装、晶体结构和非共价相互作用。此类研究对于理解如何通过受控分子组装和相互作用使用2-氰基-3-(3-甲基-2-噻吩基)丙烯酸乙酯来设计具有所需性能的新型材料至关重要 (Matos et al., 2016).

属性

IUPAC Name |

ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)6-10-8(2)4-5-15-10/h4-6H,3H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTRJGJHFSDDES-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CS1)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=CS1)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)